molecular formula C10H10N2O2 B594912 Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1261433-14-0

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Katalognummer: B594912
CAS-Nummer: 1261433-14-0
Molekulargewicht: 190.202
InChI-Schlüssel: DAMLMHAOXKDRKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with an ester functional group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives. The compound serves as a versatile intermediate for synthesizing kinase inhibitors, antiviral agents, and anti-inflammatory drugs . Its reactivity at the 4- and 5-positions allows for diverse functionalization, enabling tailored pharmacological properties .

Eigenschaften

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-7-8(12-9)5-6-11-7/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLMHAOXKDRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743789
Record name Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261433-14-0
Record name Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the fused ring system. The reaction conditions often involve heating the mixture to promote cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other substituents. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery and development.

    Medicine: Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Derivatives

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate differs from pyrrolo[2,3-b]pyridine analogs (e.g., ATI-1777) in the orientation of the fused rings. This positional isomerism alters electronic distribution and hydrogen-bonding capacity, impacting binding to biological targets like Janus kinases (JAKs) .
  • ATI-1777 (ethyl (R)-4-((1-(2-cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate), a JAK1/3 inhibitor, demonstrates superior topical efficacy in atopic dermatitis due to its piperidinyl-cyanoacetyl substituent, which enhances solubility and reduces systemic exposure compared to the unsubstituted parent compound .

Pyrazolo[3,4-b]pyridine Analogs

  • This modification correlates with antiviral activity against herpes simplex virus (HSV-1) but reduces kinase inhibition potency compared to pyrrolo-pyridine derivatives .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity in cross-coupling reactions, enabling late-stage diversification .
  • Alkoxy Substituents (e.g., OEt, OBn) : Improve membrane permeability but may require metabolic activation (e.g., dealkylation) for therapeutic efficacy .
  • Ester Position : Carboxylate at C5 (vs. C2) optimizes steric compatibility with JAK catalytic domains .

Nucleophilic Aromatic Substitution

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate () undergoes substitution with amines (e.g., piperidin-3-amine) under microwave irradiation (170°C, 16 hours) to yield ATI-1777 with 95% efficiency .
  • Comparatively, pyrazolo[3,4-b]pyridines () require milder conditions (room temperature, 15 minutes) due to increased electrophilicity at C4 .

Hydrogenation and Functionalization

  • Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate () is synthesized via Pd/C-catalyzed hydrogenation, preserving the ester group while reducing nitro intermediates .

Biologische Aktivität

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate features a pyrrole ring fused to a pyridine ring, with a carboxylate group that enhances its solubility and reactivity. Its molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2 with a molecular weight of approximately 218.21 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetyl-CoA carboxylase (ACC) and fibroblast growth factor receptors (FGFRs). Inhibition of ACC leads to reduced malonyl-CoA levels, which is significant in cancer metabolism and fatty acid biosynthesis .
  • Receptor Modulation : Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate can bind to allosteric sites on receptors, modulating their activity. This interaction can influence downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways, which are crucial in cell proliferation and survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate derivatives. For instance:

  • ACC Inhibition : A derivative demonstrated significant inhibition of ACC in HCT-116 xenograft tumors, leading to decreased tumor growth at doses as low as 100 mg/kg .
  • FGFR Inhibition : Compounds derived from the pyrrolo[3,2-b]pyridine scaffold exhibited potent inhibitory effects against FGFRs, with IC50 values in the nanomolar range. This inhibition correlated with reduced proliferation and induced apoptosis in various cancer cell lines .

Neuroprotective Effects

Research indicates that certain derivatives of this compound may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is crucial for optimizing its biological activity:

  • Substituent Variations : Modifications at the 3 and 4 positions of the pyrrole ring have been shown to enhance potency against specific targets. For example, adding electron-withdrawing groups can increase binding affinity to FGFRs while maintaining favorable pharmacokinetic properties .

Case Studies

Several case studies illustrate the therapeutic potential of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate:

StudyFindings
Study A Investigated ACC inhibitors derived from pyrrolo compounds; demonstrated reduced malonyl-CoA levels in vivo.Suggests potential for obesity and cancer therapies.
Study B Evaluated FGFR inhibitors; reported IC50 values <10 nM against FGFR1.Highlights efficacy in treating cancers associated with FGFR dysregulation.
Study C Assessed neuroprotective effects; showed promise in reducing neuronal apoptosis in vitro.Indicates potential applications in neurodegenerative disease treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.